molecular formula C12H8ClFN4 B2613076 6-chloro-9-(2-fluorobenzyl)-9H-purine CAS No. 101155-08-2

6-chloro-9-(2-fluorobenzyl)-9H-purine

Cat. No.: B2613076
CAS No.: 101155-08-2
M. Wt: 262.67
InChI Key: FRMMUDTXVATRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-9-(2-fluorobenzyl)-9H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(2-fluorobenzyl)-9H-purine typically involves the nucleophilic substitution of a purine derivative. One common method is the reaction of 6-chloropurine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(2-fluorobenzyl)-9H-purine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various 6-substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the purine ring.

Scientific Research Applications

6-chloro-9-(2-fluorobenzyl)-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-9H-purine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in purine metabolism or by interfering with DNA synthesis in rapidly dividing cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-9-(2-chlorobenzyl)-9H-purine
  • 6-chloro-9-(2-methylbenzyl)-9H-purine
  • 6-chloro-9-(2-bromobenzyl)-9H-purine

Uniqueness

6-chloro-9-(2-fluorobenzyl)-9H-purine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and biological activity. Fluorine is known to enhance the metabolic stability and bioavailability of organic compounds, making this compound particularly interesting for pharmaceutical research .

Properties

IUPAC Name

6-chloro-9-[(2-fluorophenyl)methyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMMUDTXVATRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2N=CN=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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